1-Acenaphthenol
Overview
Description
1-Acenaphthenol: is an organic compound with the molecular formula C₁₂H₁₀O and a molecular weight of 170.2072 g/mol . It is a derivative of acenaphthene, a polycyclic aromatic hydrocarbon. The structure of this compound consists of a naphthalene ring system fused with a cyclopentane ring, and a hydroxyl group attached to the first carbon of the cyclopentane ring .
Mechanism of Action
Target of Action
1-Acenaphthenol primarily targets the Aldo-Keto Reductases (AKR1C1-1C3) and NAD(P)H:quinone oxidoreductase 1 (NQO1) . These enzymes play a crucial role in the metabolism of various xenobiotics and endogenous compounds.
Mode of Action
This compound interacts with its targets, AKR1C1-1C3 and NQO1, through a process known as nitroreduction . This interaction leads to the formation of DNA adducts, which can promote mutagenesis .
Biochemical Pathways
The biochemical pathway involved in the assimilation of this compound has been characterized in certain strains of bacteria . The compound is degraded via This compound , naphthalene-1,8-dicarboxylic acid , 1-naphthoic acid , salicylic acid , and cis, cis muconic acid , ultimately leading to intermediates in the tricarboxylic acid (TCA) cycle . Key enzymes involved in this pathway include This compound dehydrogenase , salicylaldehyde dehydrogenase , and catechol 1,2-dioxygenase .
Pharmacokinetics
Its interaction with enzymes like akr1c1-1c3 and nqo1 suggests that it undergoes metabolic transformations in the body . More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.
Result of Action
The result of this compound’s action at the molecular and cellular level is the formation of DNA adducts . These adducts can lead to mutagenesis , which is a key step in the development of cancer . .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of certain bacteria can facilitate the degradation of this compound via specific biochemical pathways . Additionally, the compound’s stability and efficacy may be affected by factors such as pH, temperature, and the presence of other chemicals in the environment.
Biochemical Analysis
Biochemical Properties
1-Acenaphthenol plays a significant role in biochemical reactions, particularly in the degradation of polycyclic aromatic hydrocarbons (PAHs). It interacts with several enzymes, including acenaphthene monooxygenase and this compound dehydrogenase. Acenaphthene monooxygenase converts acenaphthene to this compound, which is then further oxidized by this compound dehydrogenase to form 1-acenaphthenone . These interactions highlight the compound’s role in the metabolic pathways of PAH degradation.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the degradation of acenaphthene in microbial cells, leading to the formation of intermediates such as naphthalene-1,8-dicarboxylic acid and salicylic acid . These intermediates can further influence cellular functions by participating in different metabolic pathways.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with specific enzymes. For instance, it binds to acenaphthene monooxygenase, facilitating the conversion of acenaphthene to this compound . Additionally, this compound dehydrogenase catalyzes the oxidation of this compound to 1-acenaphthenone, demonstrating the compound’s role in enzyme-mediated reactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound is relatively stable under controlled conditions, but it can degrade over extended periods. The degradation products can have long-term effects on cellular functions, particularly in microbial degradation pathways . These temporal changes are crucial for understanding the compound’s behavior in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may facilitate the degradation of PAHs without causing significant toxicity. At higher doses, it can exhibit toxic effects, including disruptions in cellular metabolism and potential adverse effects on liver function
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to the degradation of PAHs. It is formed from acenaphthene through the action of acenaphthene monooxygenase and is further metabolized by this compound dehydrogenase
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization and accumulation in certain cellular compartments, influencing its activity and function . Understanding these transport mechanisms is crucial for determining the compound’s bioavailability and potential effects in biological systems.
Subcellular Localization
This compound is localized in specific subcellular compartments, where it exerts its biochemical effects. It may be directed to particular organelles through targeting signals or post-translational modifications . This subcellular localization is essential for its role in metabolic pathways and its interactions with enzymes and other biomolecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Acenaphthenol can be synthesized through the oxidation of acenaphthene. One common method involves the use of red lead (Pb₃O₄) in glacial acetic acid at a temperature of 60-70°C . The reaction mixture is then poured into water and extracted with ether. The resulting acenaphthenol acetate is hydrolyzed using sodium hydroxide in methanol to yield this compound .
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process involves careful control of temperature, reaction time, and purification steps to ensure high-quality product .
Chemical Reactions Analysis
Types of Reactions: 1-Acenaphthenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 1-acenaphthenone and other oxygenated derivatives.
Reduction: Reduction of this compound can yield acenaphthene.
Substitution: It acts as a nucleophile in substitution reactions, displacing halide components in alkyl halides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Alkyl halides and strong bases like sodium hydride are typically used.
Major Products:
Oxidation: 1-Acenaphthenone, 1,2-acenaphthenediol.
Reduction: Acenaphthene.
Substitution: Alkylated acenaphthenol derivatives.
Scientific Research Applications
1-Acenaphthenol is widely used in scientific research due to its unique chemical properties. Some applications include:
Chemistry: It serves as a reagent in the synthesis of other organic compounds and in studying reaction mechanisms.
Medicine: Research on its potential as a substrate for various enzymes involved in drug metabolism.
Industry: It is used in the production of dyes, pigments, and other aromatic hydrocarbons.
Comparison with Similar Compounds
Acenaphthene: A precursor to 1-Acenaphthenol, it lacks the hydroxyl group and has different reactivity.
1-Acenaphthenone: An oxidized form of this compound, it has a carbonyl group instead of a hydroxyl group.
1,2-Acenaphthenediol: A dihydroxylated derivative of acenaphthene.
Uniqueness: this compound is unique due to its hydroxyl group, which imparts distinct chemical reactivity and allows it to participate in a variety of chemical reactions. Its ability to act as both a nucleophile and an electrophile makes it a versatile compound in synthetic chemistry .
Properties
IUPAC Name |
1,2-dihydroacenaphthylen-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O/c13-11-7-9-5-1-3-8-4-2-6-10(11)12(8)9/h1-6,11,13H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXUCIEHYJYRTLT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC3=C2C1=CC=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20951449 | |
Record name | 1,2-Dihydroacenaphthylen-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20951449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6306-07-6, 28807-94-5 | |
Record name | (±)-Acenaphthenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6306-07-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acenaphthene-1-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006306076 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acenaphthylenol, 1,2-dihydro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028807945 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-ACENAPHTHENOL | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22834 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,2-Dihydroacenaphthylen-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20951449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Acenaphthen-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.017 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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